Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H6Cl3NO3 It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,4,5-trichloropyridine with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biochemical effects
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridine: A precursor in the synthesis of the compound.
Methyl 3,4,5-trichloropyridine-2-carboxylate: A closely related ester derivative.
3,4,5-Trichloro-2-pyridinol: A hydroxylated analog.
Uniqueness
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, as well as its cytotoxicity profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar dihydropyridine compounds exhibit significant antibacterial activity. For instance, N-Derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) compounds showed enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. These compounds were found to be 10 to 50 times more effective than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL for the most active derivatives .
Table 1: Antibacterial Activity of Dihydropyridine Derivatives
Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | En. Cloacae | 0.004 | 0.008 |
Compound 15 | T. viride | 0.004 | 0.006 |
Ampicillin | Various | ~0.1 | ~0.2 |
Antifungal Activity
The antifungal properties of similar compounds have also been explored. The most potent antifungal activity was observed against T. viride, with MIC values as low as 0.004 mg/mL for certain derivatives, indicating a promising avenue for developing antifungal agents .
Table 2: Antifungal Activity of Dihydropyridine Derivatives
Compound | Fungi Tested | MIC (mg/mL) |
---|---|---|
Compound 15 | T. viride | 0.004 |
Compound X | A. fumigatus | 0.06 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal MRC5 cells revealed that while some derivatives exhibit strong antibacterial and antifungal properties, they also show varying levels of cytotoxicity . This highlights the need for careful evaluation when considering these compounds for therapeutic applications.
Table 3: Cytotoxicity Profile
Compound | Cell Line | IC50 (mg/mL) |
---|---|---|
Compound Y | MRC5 | >0.1 |
Compound Z | MRC5 | 0.05 |
The mechanism behind the antibacterial activity appears to involve inhibition of key bacterial enzymes such as MurB in E. coli, which is essential for cell wall biosynthesis . Similarly, antifungal activity may be linked to the inhibition of lanosterol demethylase in fungi, a critical enzyme in ergosterol biosynthesis.
Case Studies and Research Findings
In a recent study focusing on the synthesis and evaluation of similar compounds, researchers found that modifications in the chemical structure significantly influenced both antibacterial and antifungal activities. This underscores the importance of structure-activity relationships (SAR) in drug design .
Properties
Molecular Formula |
C8H6Cl3NO3 |
---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
methyl 3,4,5-trichloro-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-12-6(8(14)15-2)4(10)3(9)5(11)7(12)13/h1-2H3 |
InChI Key |
PSRVFCOHQNHDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=C(C1=O)Cl)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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